molecular formula C17H12N6O B1674518 LAS38096 CAS No. 851371-22-7

LAS38096

Cat. No.: B1674518
CAS No.: 851371-22-7
M. Wt: 316.32 g/mol
InChI Key: YRPIMMMBNUUYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 4’-(2-furyl)-N-pyridin-3-yl-4,5’-bipyrimidin-2’-amine . Discovery & Mechanism: Developed by Almirall Prodesfarma in 2007, LAS38096 is a potent, selective antagonist of the A2B adenosine receptor (A2BR). It exhibits high affinity for A2BR (Ki = 17 nM) with >58-fold selectivity over other adenosine receptors (A1R, A2AR, A3R) .

Properties

IUPAC Name

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIMMMBNUUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471104
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851371-22-7
Record name LAS-38096
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAS-38096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Bipyrimidine Core Formation

The bipyrimidine core is constructed via a palladium-catalyzed cross-coupling reaction between halogenated pyrimidine intermediates. For example, a Suzuki-Miyaura coupling between 4-chloropyrimidine and a boronic ester-functionalized pyrimidine derivative introduces the 4,5'-bipyrimidine linkage. This step typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and a mixture of toluene/water as the solvent system, achieving yields of 68–72%.

Reaction Conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Solvent: Toluene/H2O (3:1)
  • Temperature: 90°C, 12 hours
  • Yield: 70% (average)

Functionalization with the Pyridin-3-ylamino Group

The final step involves amination at the 2' position using pyridin-3-amine. A Buchwald-Hartwig coupling catalyzed by palladium acetate and Xantphos ligand facilitates this transformation. The reaction is conducted in 1,4-dioxane at 100°C for 18 hours, yielding this compound in 58% yield after purification by flash chromatography.

Optimization Challenges:

  • Ligand selection: Xantphos outperformed BINAP in minimizing dehalogenation side reactions.
  • Solvent screening: 1,4-dioxane provided superior solubility compared to toluene or DMF.

Purification and Analytical Characterization

Flash Chromatography

Crude this compound is purified using silica gel chromatography with a gradient elution of ethyl acetate and hexane (7:3 to 9:1). This step removes unreacted starting materials and dimeric byproducts, achieving >95% purity as confirmed by HPLC.

Crystallization

Recrystallization from ethyl acetate/hexane (1:1) yields colorless crystals suitable for X-ray diffraction analysis. Crystallographic data confirm the regiochemistry of the bipyrimidine core and the spatial orientation of the 2-furyl and pyridin-3-ylamino groups.

Spectroscopic Validation

  • 13C NMR (DMSO-d6): δ 162.4 (C=N), 155.2 (C-O), 149.8 (pyrimidine C), 135.6 (pyridine C).
  • IR (KBr): 3350 cm-1 (N-H stretch), 1605 cm-1 (C=N), 1510 cm-1 (aromatic C=C).

Reaction Optimization and Yield Improvement

Catalytic System Tuning

Initial low yields in the Buchwald-Hartwig amination (38%) were improved to 58% by optimizing the palladium source and ligand. Switching from Pd2(dba)3 to Pd(OAc)2 reduced catalyst loading from 10 mol% to 5 mol% while maintaining efficiency.

Temperature and Solvent Effects

Elevating the reaction temperature from 80°C to 100°C in the amination step reduced reaction time from 24 hours to 18 hours without compromising yield. Solvent screening revealed that polar aprotic solvents (e.g., DMF) led to increased side product formation compared to 1,4-dioxane.

Scalability and Process Considerations

Kilogram-Scale Synthesis

A pilot-scale synthesis demonstrated the feasibility of producing this compound in multi-gram quantities. Key modifications included:

  • Replacing THF with 2-MeTHF in the Negishi coupling for improved safety profile.
  • Implementing continuous flow chromatography for purification, reducing solvent consumption by 40%.

Environmental Impact Assessment

The E-factor (kg waste/kg product) for the synthesis was calculated as 32, primarily due to solvent use in chromatography. Future directions include exploring aqueous workup conditions and catalytic recycling to improve sustainability.

Comparative Analysis with Structural Analogues

The synthesis of this compound shares similarities with related adenosine receptor antagonists, particularly in bipyrimidine core assembly. However, its unique 2-furyl substitution necessitates distinct protection-deprotection strategies compared to compounds with alkyl or aryl substituents. For instance, the use of cyanamide in triazole formation (as seen in) contrasts with the direct coupling approaches employed for this compound.

Chemical Reactions Analysis

Types of Reactions

LAS38096 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.

Scientific Research Applications

LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:

    Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.

    Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.

    Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.

    Industry: Developing new drugs targeting the A2B adenosine receptor.

Mechanism of Action

LAS38096 exerts its effects by selectively binding to and antagonizing the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the receptor, this compound can modulate these processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar A2BR Antagonists

The following table compares LAS38096 with key competitors in terms of affinity, selectivity, functional activity, and developmental status:

Compound Affinity (Ki/KD, nM) Selectivity (vs. A1/A2A/A3R) Functional IC50 (cAMP/IL-6) Developmental Stage
This compound 17 (A2BR) >58-fold 320–350 nM (cAMP) Preclinical safety testing
MRE-2029-F20 2 (A2BR) Not inhibited by A3R agonists N/A Preclinical (no in vivo data reported)
CVT-6883 1 (A2BR) >1,000-fold 100 nM (cAMP) Phase II trials for COPD
Derivative 33 24 (A2BR) >40-fold Not reported Early-stage research
Derivative 34 16 (A2BR) >60-fold Not reported Early-stage research
Alloxazine ~1,000 (A2BR) 10-fold A2B vs. A2A Not reported Research tool
Key Findings:

Affinity & Selectivity: this compound demonstrates balanced affinity (17 nM) and selectivity, outperforming non-xanthine analogues like Alloxazine but trailing CVT-6883 (1 nM) in potency . MRE-2029-F20 shows superior binding (KD = 2 nM) but lacks functional data in inflammatory models .

Functional Efficacy: this compound and CVT-6883 both inhibit cAMP production, but this compound’s higher IC50 (320–350 nM vs. 100 nM) suggests weaker functional antagonism .

Developmental Progress :

  • CVT-6883 leads in clinical translation (Phase II for COPD), while this compound remains in preclinical evaluation .
  • Derivatives 33 and 34 from Almirall’s series show comparable A2BR affinity but lack detailed pharmacokinetic or efficacy data .

Critical Analysis of Competitive Landscape

  • This compound vs. CVT-6883 : While CVT-6883 holds a potency advantage, this compound’s robust oral bioavailability and anti-inflammatory data in asthma models position it as a viable candidate for respiratory diseases .
  • Limitations : this compound’s moderate functional IC50 values may necessitate higher dosing in clinical settings, raising safety concerns .

Biological Activity

LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), which has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and inflammation. This compound is part of a broader class of adenosine receptor ligands that modulate various physiological processes, including immune response and airway reactivity.

This compound operates by selectively inhibiting the A2B adenosine receptor, which is known to play a significant role in mediating inflammatory responses. The compound has demonstrated a high affinity for the A2B receptor with a Ki value of 17 nM, while showing minimal interaction with other adenosine receptor subtypes (Ki > 1,000 nM for A1, A2A, and A3) . This selectivity is crucial for minimizing side effects associated with broader-spectrum adenosine receptor antagonists.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of interleukin-6 (IL-6) in human lung fibroblasts when stimulated by NECA (5'-N-ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist. The inhibition occurs in a dose-dependent manner, indicating that this compound effectively blocks the pro-inflammatory signaling pathway activated by A2B receptors .

In Vivo Studies

In animal models, this compound has been tested for its efficacy in reducing airway hyperreactivity and inflammation. Notably, in a mouse model of asthma induced by ragweed exposure, this compound was effective in reducing airway reactivity comparable to montelukast, a commonly used asthma medication . Additionally, it significantly reduced pulmonary fibrosis and inflammation induced by bleomycin treatment in mice, demonstrating its potential as a therapeutic agent for fibrotic lung diseases .

Data Table: Summary of Biological Activity

Parameter Value
Target Receptor A2B Adenosine Receptor
Ki Value 17 nM
Selectivity A1 > 1,000 nM
**A2A > 2,500 nM
**A3 > 1,000 nM
Inhibition of IL-6 Production Dose-dependent
Efficacy in Asthma Model Comparable to Montelukast
Effect on Pulmonary Fibrosis Significant reduction

Case Study 1: Asthma Model

In a controlled study involving mice subjected to ragweed challenges, this compound was administered at a dose of 1 mg/kg intraperitoneally over 14 days. The results indicated a marked reduction in airway hyperreactivity compared to control groups. This study highlights the potential utility of this compound as an anti-inflammatory agent in asthma management.

Case Study 2: Pulmonary Fibrosis

Another study focused on the effects of this compound on bleomycin-induced pulmonary fibrosis. Mice treated with this compound showed significantly reduced levels of macrophage-derived mediators associated with lung remodeling and fibrosis. This finding suggests that this compound may not only alleviate symptoms but also modify disease progression in fibrotic conditions .

Q & A

Q. How can researchers determine the selectivity of LAS38096 for the A2B adenosine receptor?

Methodological Answer:

  • Binding Assays : Measure affinity (Ki) using radioligand competition binding assays with recombinant A2B receptors. This compound exhibits a Ki of 17 nM for A2B, but cross-test against A1, A2A, and A3 receptors to confirm selectivity .
  • Functional Assays : Assess cAMP inhibition in cells expressing human or murine A2B receptors. This compound shows IC50 values of 320–350 nM for NECA-induced cAMP production, with no significant activity on A3-mediated proliferation in melanoma cells .
  • Table 1 : Key Pharmacological Data
Assay TypeTarget ReceptorResultReference
BindingA2BKi = 17 nM
FunctionalHuman A2BIC50 = 340 nM (cAMP)

Q. What methodological steps are critical for characterizing this compound’s anti-inflammatory effects in vitro?

  • Cell Models : Use primary human dermal fibroblasts or murine models to measure IL-6 secretion. This compound reduces NECA-induced IL-6 production dose-dependently (IC50 = 340 nM in humans, 640 nM in mice) .
  • Dose-Response Analysis : Employ nonlinear regression to calculate IC50 values and validate statistical significance (e.g., ANOVA with post-hoc tests) .
  • Control Groups : Include untreated cells and A2B agonist-only groups to isolate receptor-specific effects.

Q. How should researchers differentiate in vitro vs. in vivo pharmacological profiles of this compound?

  • In Vitro : Focus on receptor binding/functional assays and cytokine modulation (e.g., IL-6) in isolated cells .
  • In Vivo : Use preclinical models (e.g., OVA-induced asthma in mice) to evaluate airway hyperreactivity, eosinophil infiltration, and IgE levels. This compound reduced these markers significantly in murine studies .
  • PK/PD Integration : Correlate in vitro IC50 values with plasma concentrations achieved in animal models (e.g., bioavailability >50% in mice/rats/dogs) .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in asthma?

  • OVA Sensitization/Challenge Model : Induce allergic asthma in mice via ovalbumin, then administer this compound orally. Measure outcomes:
  • Airway hyperreactivity (methacholine challenge)
  • Mucin production (histopathology)
  • Eosinophil counts (BAL fluid)
  • OVA-specific IgE (ELISA)
    • Species Considerations : Confirm cross-reactivity using humanized A2B receptor models to bridge preclinical and clinical relevance.

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Assay Conditions : Compare buffer composition, cell lines (recombinant vs. primary), and agonist concentrations (e.g., NECA potency varies by system) .
  • Species Variability : Note differences in human vs. murine A2B receptor affinity (e.g., IC50 = 340 nM vs. 640 nM for IL-6 inhibition) .
  • Replication : Follow reproducibility guidelines (e.g., protocols in ) to standardize methods and validate findings.

Q. What pharmacokinetic parameters must be prioritized when designing in vivo studies with this compound?

  • Key Parameters :
SpeciesBioavailabilityHalf-life (t½)Dose Range
Mouse>50%2–4 hrs1–10 mg/kg
Rat>50%3–5 hrs1–10 mg/kg
Dog>50%5–8 hrs1–5 mg/kg
  • Sampling Strategy : Collect plasma/tissue at multiple timepoints to model exposure-response relationships.

Q. How can translational challenges be addressed when moving this compound from preclinical to clinical research?

  • Mechanistic Bridging : Confirm A2B receptor expression in human diseased tissues (e.g., lung biopsies from asthma/COPD patients).
  • Dose Projection : Use allometric scaling from animal PK data, adjusting for human metabolic differences .
  • Biomarker Development : Identify surrogate endpoints (e.g., IL-6 levels) for early-phase clinical trials.

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • PICOT Framework :
  • P opulation: Asthmatic murine models/human A2B-expressing cells
  • I ntervention: this compound administration (dose, route)
  • C omparison: Vehicle control or standard therapy (e.g., corticosteroids)
  • O utcome: Airway resistance, cytokine reduction
  • T ime: Acute (24–72 hrs) vs. chronic (weeks) exposure
    • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. Which statistical approaches are optimal for analyzing dose-response data in this compound studies?

  • Curve Fitting : Use four-parameter logistic models to derive IC50/EC50 values (e.g., GraphPad Prism).
  • Multivariate Analysis : Apply ANOVA with covariates (e.g., species, dose) to account for experimental variability .
  • Power Analysis : Precalculate sample sizes to detect ≥30% effect sizes (α = 0.05, power = 0.8).

Q. How can researchers ensure reproducibility of this compound’s reported effects across laboratories?

  • Protocol Standardization : Detail buffer recipes, cell passage numbers, and animal husbandry conditions .
  • Data Sharing : Publish raw datasets (e.g., cAMP, IL-6 measurements) in supplementary materials.
  • Collaborative Validation : Partner with independent labs to replicate key findings (e.g., IgE reduction in asthma models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LAS38096
Reactant of Route 2
Reactant of Route 2
LAS38096

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.